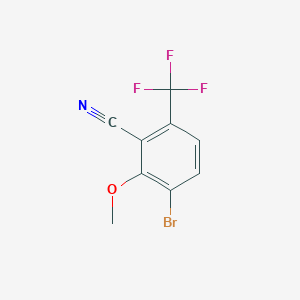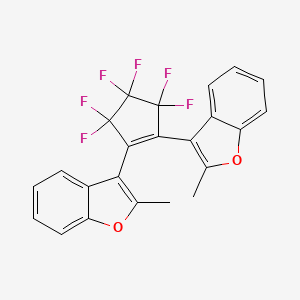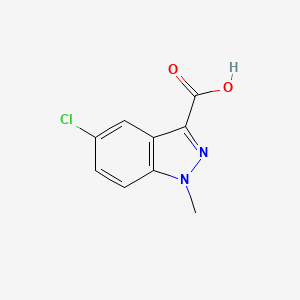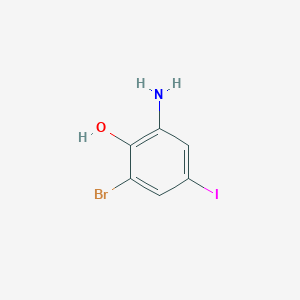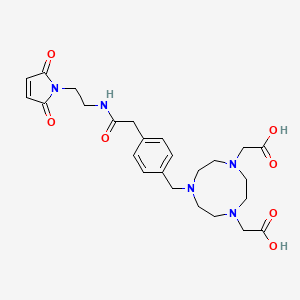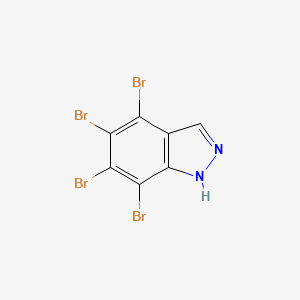
4,5,6,7-tetrabromo-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrabromo-1H-indazole is a heterocyclic compound characterized by the presence of four bromine atoms attached to the indazole ring. . The addition of bromine atoms enhances the compound’s reactivity and potential utility in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrabromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted indazoles, while oxidation may produce indazole-3-carboxylic acids .
Applications De Recherche Scientifique
4,5,6,7-Tetrabromo-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for other brominated compounds.
Mécanisme D'action
The primary mechanism of action of 4,5,6,7-tetrabromo-1H-indazole involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in regulating various cellular functions, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The molecular targets and pathways involved include the phosphorylation of key proteins that regulate cell cycle progression and survival .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrabromo-1H-benzotriazole: Another brominated heterocycle with similar inhibitory effects on CK2.
5,6-Diiodo-1H-benzotriazole: An iodinated analog that also inhibits CK2 but with different binding affinities and biological activities.
Uniqueness: 4,5,6,7-Tetrabromo-1H-indazole is unique due to its specific bromination pattern, which enhances its reactivity and potential as a CK2 inhibitor. Its distinct structure allows for selective interactions with the enzyme, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C7H2Br4N2 |
|---|---|
Poids moléculaire |
433.72 g/mol |
Nom IUPAC |
4,5,6,7-tetrabromo-1H-indazole |
InChI |
InChI=1S/C7H2Br4N2/c8-3-2-1-12-13-7(2)6(11)5(10)4(3)9/h1H,(H,12,13) |
Clé InChI |
RGXGOUMLFBGASI-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1C(=C(C(=C2Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



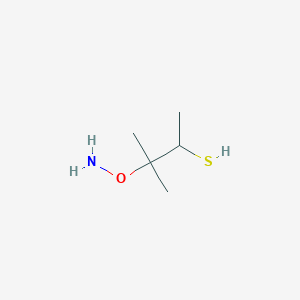
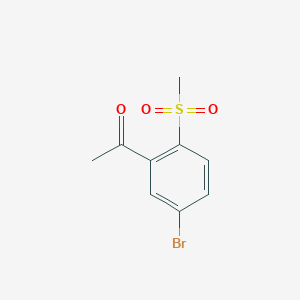
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
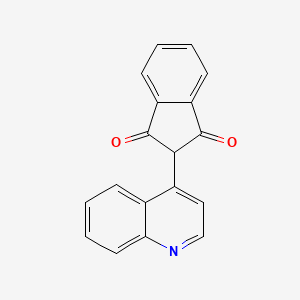
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)
![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
